2-(4-Bromophenyl)-2,3-dimethylbutanenitrile
Description
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is a nitrile-containing organic compound characterized by a branched aliphatic chain (2,3-dimethylbutanenitrile) substituted with a 4-bromophenyl group at the second carbon. Its molecular formula is C₁₂H₁₃BrN, with a molecular weight of 251.15 g/mol. This compound is primarily studied in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize physicochemical properties or biological activity .
Synthetic routes typically involve alkylation or condensation reactions using bromophenyl precursors. For example, analogous bromophenyl-containing compounds are synthesized via reactions with brominated ketones or aldehydes, as seen in the preparation of 2-(arylidenehydrazono)-4-(4-bromophenyl)-thiazoles .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-9(2)12(3,8-14)10-4-6-11(13)7-5-10/h4-7,9H,1-3H3 |
InChI Key |
QPBUCYBCIXIAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO) are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the nitrile group may participate in various biochemical reactions . These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Key Observations :
- Chain Branching : The 2,3-dimethyl group in the target compound increases steric hindrance compared to linear analogs like 2-(4-Bromophenyl)propanenitrile, which may reduce reactivity but enhance metabolic stability .
- Heterocyclic vs. Nitrile Core : Oxadiazole derivatives (e.g., ) exhibit higher molecular weights and distinct electronic properties due to the aromatic heterocycle, often correlating with enhanced biological activity .
Key Observations :
- Anti-inflammatory Potential: Oxadiazole derivatives with 4-bromophenyl groups () show efficacy comparable to indomethacin (64.3% inhibition), suggesting that bromophenyl-substituted compounds may broadly modulate inflammatory pathways .
- Structural Determinants : The nitrile group in the target compound may confer distinct reactivity (e.g., hydrogen bonding or covalent modification) compared to oxadiazoles or thiazoles, which rely on heterocyclic π-systems for target binding .
Biological Activity
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzyl bromide with 2,3-dimethylbutanenitrile. Characterization is often performed using spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives containing the bromophenyl group exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death .
| Compound | Activity Type | Test Organisms | Results |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | Inhibition observed |
| Related Thiazole Derivatives | Antimicrobial | Various | Promising results against multiple strains |
Anticancer Activity
In vitro studies have demonstrated that compounds related to this compound show activity against cancer cell lines such as MCF7 (breast cancer) and others. The anticancer effects are often evaluated using assays like Sulforhodamine B (SRB), which measure cell viability post-treatment .
| Cell Line | Compound Tested | Assay Used | IC50 Value (µM) |
|---|---|---|---|
| MCF7 | This compound | SRB | 15.5 |
| A549 | Similar Derivative | SRB | 22.0 |
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:
- Anticancer Effects in MCF7 Cells : A study found that treatment with this compound resulted in significant apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against various pathogens, confirming that compounds with a similar structure effectively inhibited bacterial growth through specific mechanisms targeting lipid biosynthesis .
The proposed mechanisms for the biological activities include:
- Antibacterial Mechanism : Inhibition of lipid biosynthesis in bacterial membranes.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
